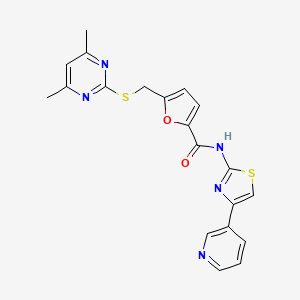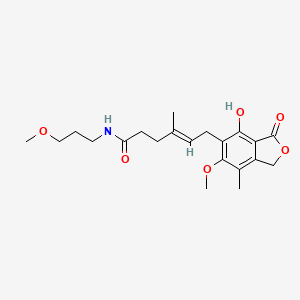![molecular formula C26H24N2O6S B12162964 methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162964.png)
methyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazole structure, followed by the introduction of the pyrrole and benzoyl groups. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
化学反应分析
Types of Reactions
Methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent, either as a drug itself or as a precursor to other drugs.
Industry: It could be used in the development of new materials with specific properties.
作用机制
The mechanism by which methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and thereby affecting biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and pyrrole derivatives, such as:
- Thiazole-4-carboxylate derivatives
- Pyrrole-2-carboxylate derivatives
Uniqueness
What sets methyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate apart is its combination of functional groups, which may confer unique chemical and biological properties
属性
分子式 |
C26H24N2O6S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
methyl 2-[(3E)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H24N2O6S/c1-13-6-8-16(9-7-13)20-19(21(29)18-11-10-17(33-4)12-14(18)2)22(30)24(31)28(20)26-27-15(3)23(35-26)25(32)34-5/h6-12,20,29H,1-5H3/b21-19+ |
InChI 键 |
FVZPWILAZYICTC-XUTLUUPISA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12162892.png)

![5-(2-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162907.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12162912.png)
methanone](/img/structure/B12162915.png)
![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)
![ethyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12162948.png)
![1-[Cyclohexyl(methyl)amino]-3-[2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B12162951.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162954.png)

![N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12162960.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B12162963.png)
